molecular formula C22H18N2O3 B3739755 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide

Cat. No. B3739755
M. Wt: 358.4 g/mol
InChI Key: MFSGQJDZVQDLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including pharmaceuticals, agriculture, and materials science. BPA is a derivative of benzoxazole and has been synthesized using several methods.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide is not fully understood, but studies have suggested that it inhibits the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has also been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis. In addition, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide in lab experiments is its potential as a selective anticancer agent. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has been shown to selectively inhibit the growth of cancer cells while having little effect on normal cells. However, one limitation of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide. One direction is the development of more efficient synthesis methods that can produce N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide in larger quantities. Another direction is the investigation of the potential use of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide in combination with other anticancer agents to enhance its efficacy. Additionally, the investigation of the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide and its effects on other biological processes, such as angiogenesis and metastasis, could provide further insight into its potential use as an anticancer agent.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has been extensively studied for its potential use in pharmaceuticals, particularly as an anticancer agent. Studies have shown that N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has also been studied for its potential use as an antifungal and antibacterial agent. In addition, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has been investigated for its use in agriculture as a plant growth regulator and as a material for the development of organic light-emitting diodes.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-15-17(22-24-19-11-5-6-13-20(19)27-22)10-7-12-18(15)23-21(25)14-26-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSGQJDZVQDLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=CC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.